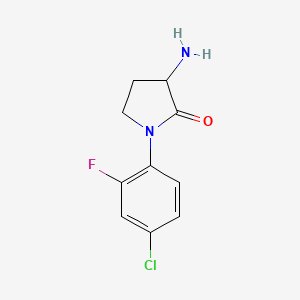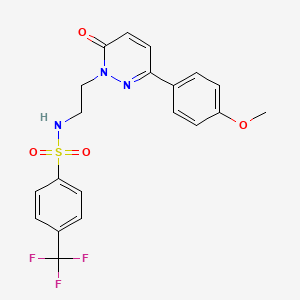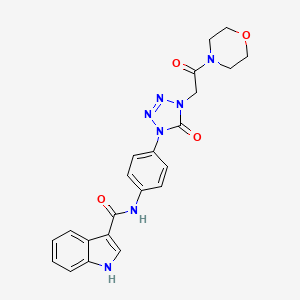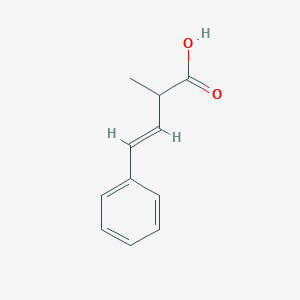![molecular formula C11H18N2O2 B2685728 tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate CAS No. 2113141-15-2](/img/structure/B2685728.png)
tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C12H20N2O2. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a cyclopropyl ring with a cyanomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl chloroformate and 2-(cyanomethyl)cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the carbamate group and the cyclopropyl ring can enhance the biological activity and stability of drug candidates. Researchers investigate its use in the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring can also influence the binding affinity and selectivity of the compound towards its targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Receptors: It can modulate receptor activity by binding to specific sites and altering their conformation.
Comparison with Similar Compounds
tert-Butyl (cyanomethyl)carbamate: Similar structure but lacks the cyclopropyl ring.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of a cyclopropyl ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a cyanomethyl group.
Uniqueness: tert-Butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate is unique due to the presence of both the cyanomethyl group and the cyclopropyl ring. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-6-8(9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOAUNHYTPIEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2685645.png)
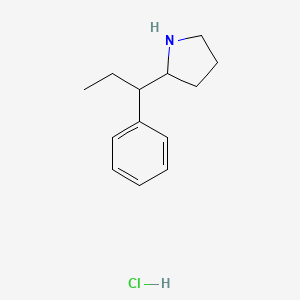
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)
![1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2685650.png)
![7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2685651.png)
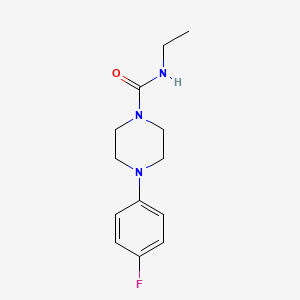

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2685658.png)
![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)
